molecular formula C19H22N4O3 B5640149 3-imidazo[1,2-a]pyridin-2-yl-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}propanamide

3-imidazo[1,2-a]pyridin-2-yl-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}propanamide

Cat. No. B5640149
M. Wt: 354.4 g/mol
InChI Key: ADCSRAPQEBUYSS-PBHICJAKSA-N
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Description

Imidazo[1,2-a]pyridines are a class of compounds known for their versatile architecture, which allows the generation of stable N-heterocyclic carbenes and has applications in various organic synthesis reactions and medicinal chemistry.

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been approached through several methods, including multicomponent reactions involving imidazo[1,5-a]pyridine carbenes with aldehydes and dimethyl acetylenedicarboxylate or allenoates for producing fully substituted furans (Pan et al., 2010). Additionally, a novel metal-free, three-component reaction has been developed for constructing imidazo[1,2-a]pyridines, facilitating the formation of C-N, C-O, and C-S bonds from ynals, pyridin-2-amines, and alcohols or thiols (Cao et al., 2014).

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridines has been explored, highlighting the stable N-heterocyclic carbene frameworks that these compounds can form, which are of interest in the field of catalysis (Alcarazo et al., 2005).

Chemical Reactions and Properties

Imidazo[1,2-a]pyridines are involved in various chemical reactions, offering pathways for the synthesis of complex molecules. For instance, copper(II)-mediated aerobic synthesis allows the formation of imidazo[1,2-a]pyridines via cascade aminomethylation/cycloisomerization of alkynes (Rassokhina et al., 2015).

Physical Properties Analysis

The physical properties of imidazo[1,2-a]pyridines, such as thermal stability and magnetic properties, have been studied, indicating their potential for diverse applications in materials science and pharmaceuticals (Dylong et al., 2014).

Chemical Properties Analysis

The chemical properties, including reactivity and functional group transformations, are essential for understanding the utility of imidazo[1,2-a]pyridines in synthetic chemistry and drug development. The versatility in forming stable carbenes and undergoing transformations highlights their chemical robustness and adaptability (Alcarazo et al., 2005).

Future Directions

Future research could focus on exploring the potential applications of this compound, particularly in pharmaceutical chemistry given the known biological activity of many imidazo[1,2-a]pyridine derivatives . Further studies could also investigate its synthesis and functionalization .

properties

IUPAC Name

3-imidazo[1,2-a]pyridin-2-yl-N-[(3R,4S)-4-[(3-methyl-1,2-oxazol-5-yl)methyl]oxolan-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3/c1-13-8-16(26-22-13)9-14-11-25-12-17(14)21-19(24)6-5-15-10-23-7-3-2-4-18(23)20-15/h2-4,7-8,10,14,17H,5-6,9,11-12H2,1H3,(H,21,24)/t14-,17+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADCSRAPQEBUYSS-PBHICJAKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CC2COCC2NC(=O)CCC3=CN4C=CC=CC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NOC(=C1)C[C@@H]2COC[C@@H]2NC(=O)CCC3=CN4C=CC=CC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-imidazo[1,2-a]pyridin-2-yl-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}propanamide

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